5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include 5-amino-pyrazoles and various substituted aromatic compounds. The reaction conditions may involve the use of solvents like ethanol and catalysts to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. These may include binding to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds. Examples include:
Uniqueness
What sets 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine apart is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H31FN4O2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C27H31FN4O2/c1-17-25(19-8-10-20(28)11-9-19)26-30-23(27(2,3)4)16-24(32(26)31-17)29-14-13-18-7-12-21(33-5)22(15-18)34-6/h7-12,15-16,29H,13-14H2,1-6H3 |
InChI Key |
ZPBZWTCLWBUWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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